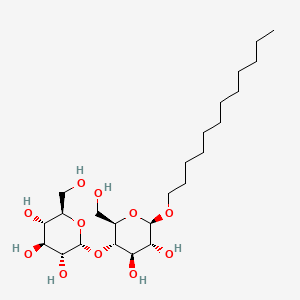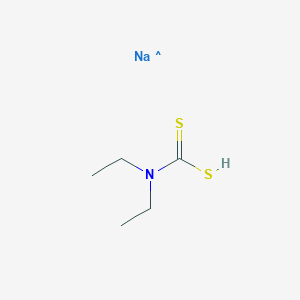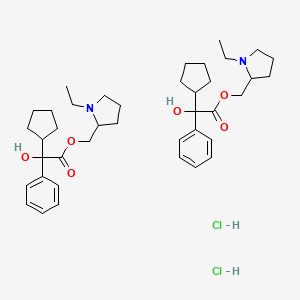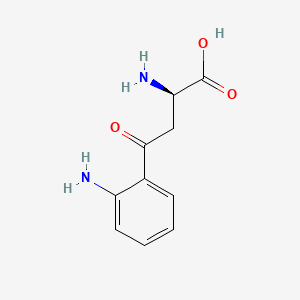
正十二烷基-β-D-麦芽糖苷
科学研究应用
月桂酰麦芽糖苷在科学研究中具有广泛的应用:
化学: 用作各种化学反应和过程中的非离子表面活性剂。
生物学: 对于膜蛋白的溶解和稳定至关重要,便于通过X射线晶体学和核磁共振波谱等技术对其进行研究.
医学: 用于药物递送系统的制剂和治疗蛋白的稳定化.
作用机制
月桂酰麦芽糖苷通过在水溶液中形成胶束发挥作用。这些胶束包裹膜蛋白的疏水区域,模拟天然脂质双层环境并保留蛋白质的天然结构和功能。 这种特性使月桂酰麦芽糖苷在稳定膜蛋白用于结构和功能研究方面特别有效 .
类似化合物:
- 辛基葡萄糖苷
- 壬基麦芽糖苷
- 癸基麦芽糖苷
- 月桂酰麦芽糖新戊二醇(LMNG)
比较: 月桂酰麦芽糖苷在形成能够紧密模拟天然膜环境的稳定胶束方面独树一帜,与辛基葡萄糖苷和壬基麦芽糖苷等其他非离子去垢剂相比,它在膜蛋白的溶解和稳定方面更胜一筹 . 月桂酰麦芽糖新戊二醇(LMNG)在某些应用中提供了增强的稳定性,但由于其成本较高,可能没有那么广泛使用 .
月桂酰麦芽糖苷在保留蛋白质结构和功能方面的多功能性和有效性使其成为膜蛋白研究以及其他领域的必不可少的工具。
生化分析
Biochemical Properties
n-Dodecyl-beta-D-maltoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. This compound interacts with various enzymes, proteins, and other biomolecules, forming micelles that mimic the natural membrane environment. This interaction helps maintain the alpha-helical structures and native conformations of membrane-associated proteins. For instance, n-Dodecyl-beta-D-maltoside is used in the purification and stabilization of RNA polymerase and the detection of protein-lipid interactions . Its mild and non-denaturing properties make it suitable for protein-anesthetic studies and the stabilization and activation of enzymes .
Cellular Effects
n-Dodecyl-beta-D-maltoside influences various cellular processes and functions. It enhances the solubilization of hydrophobic membrane proteins, thereby facilitating their study and characterization. This compound has been shown to stabilize peptide and protein therapeutics against aggregation, increasing their stability upon lyophilization and subsequent reconstitution . Additionally, n-Dodecyl-beta-D-maltoside promotes systemic bioavailability when used as an excipient in intranasal drug formulations . It is generally non-irritating to nasal mucosal tissue and enhances the absorption of therapeutic agents across mucosal membranes .
Molecular Mechanism
At the molecular level, n-Dodecyl-beta-D-maltoside exerts its effects through binding interactions with biomolecules. It forms micelles that encapsulate hydrophobic regions of membrane proteins, thereby preserving their native structure and function. This compound also interacts with enzymes, either inhibiting or activating them depending on the context. For example, n-Dodecyl-beta-D-maltoside has been used to stabilize rhodopsin and opsin in studies on their thermal stability . Its ability to form micelles and maintain protein conformation is key to its function in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Dodecyl-beta-D-maltoside can change over time. This compound is stable when stored at low temperatures, such as -20°C . Its stability and non-denaturing properties make it suitable for long-term studies on membrane proteins. The degradation of n-Dodecyl-beta-D-maltoside over time can affect its efficacy in solubilizing and stabilizing proteins. Studies have shown that it remains effective in preserving protein activity better than many commonly used detergents .
Dosage Effects in Animal Models
The effects of n-Dodecyl-beta-D-maltoside vary with different dosages in animal models. At low doses, it effectively solubilizes membrane proteins without causing significant toxicity. At high doses, n-Dodecyl-beta-D-maltoside can exhibit toxic or adverse effects. For instance, studies have demonstrated that it reduces aggregation of interferon-beta in solution and diminishes immunogenicity in mice . The threshold effects and potential toxicity at high doses highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
n-Dodecyl-beta-D-maltoside is involved in various metabolic pathways, particularly those related to membrane protein solubilization and stabilization. It interacts with enzymes and cofactors that facilitate the solubilization and crystallization of membrane proteins . This compound also serves as a substrate for glucosyl and xylosyl transfer by glycogenin . Its role in these metabolic pathways underscores its importance in biochemical research.
Transport and Distribution
Within cells and tissues, n-Dodecyl-beta-D-maltoside is transported and distributed through interactions with transporters and binding proteins. Its ability to form micelles allows it to encapsulate hydrophobic regions of membrane proteins, facilitating their transport and distribution . This compound’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
n-Dodecyl-beta-D-maltoside exhibits specific subcellular localization, which affects its activity and function. It is often localized to membrane compartments where it interacts with membrane-associated proteins . The targeting signals and post-translational modifications of n-Dodecyl-beta-D-maltoside direct it to specific compartments or organelles, ensuring its effective function in solubilizing and stabilizing membrane proteins .
准备方法
合成路线和反应条件: 月桂酰麦芽糖苷是通过麦芽糖与月桂醇的糖基化反应合成的。该反应通常涉及使用酸催化剂促进麦芽糖与月桂醇之间的糖苷键形成。 反应条件通常包括控制温度和pH值,以确保获得高纯度的所需产物 .
工业生产方法: 在工业环境中,月桂酰麦芽糖苷的生产涉及使用优化条件的大规模糖基化反应,以最大限度地提高产量和纯度。 该过程包括通过结晶和色谱等技术纯化产物,以去除任何杂质,确保最终产品符合要求的标准 .
化学反应分析
反应类型: 月桂酰麦芽糖苷主要发生水解反应,其中糖苷键在水和酸或酶催化剂的存在下断裂。 它在中性和碱性条件下比较稳定,但在酸性条件下会发生水解 .
常见试剂和条件:
水解: 酸性条件(例如,盐酸)或酶催化(例如,糖苷酶)。
氧化和还原: 月桂酰麦芽糖苷由于其非离子性,通常对氧化和还原反应具有抵抗力.
主要产物:
水解: 水解的主要产物是麦芽糖和月桂醇.
相似化合物的比较
- Octyl glucoside
- Nonyl maltoside
- Decyl maltoside
- Lauryl maltose neopentyl glycol (LMNG)
Comparison: Lauryl maltoside is unique in its ability to form stable micelles that closely mimic the natural membrane environment, making it superior for the solubilization and stabilization of membrane proteins compared to other non-ionic detergents like octyl glucoside and nonyl maltoside . Lauryl maltose neopentyl glycol (LMNG) offers enhanced stability for certain applications but may not be as widely used due to its higher cost .
Lauryl maltoside’s versatility and effectiveness in preserving protein structure and function make it an indispensable tool in membrane protein research and beyond.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBIOOXCVAHBD-QKMCSOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988948 | |
| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Dodecyl maltoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
69227-93-6 | |
| Record name | Dodecyl β-D-maltoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl maltoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, dodecyl 4-O-α-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DODECYL .BETA.-D-MALTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI107E57B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















